1-ethyl-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-ethyl-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that combines pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring is typically synthesized through the reaction of hydrazine with a 1,3-diketone.
Formation of the Pyridine Ring: The pyridine ring can be synthesized via a condensation reaction involving an aldehyde and ammonia or an amine.
Coupling of Pyrazole and Pyridine Rings: The two rings are then coupled through a series of reactions, including alkylation and acylation, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-ethyl-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is used in the development of new materials with unique electronic and optical properties.
Biology: The compound is investigated for its effects on various biological pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine
- tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate
Uniqueness
1-ethyl-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific combination of pyrazole and pyridine rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C25H30N6O |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
1-ethyl-N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N,3-dimethyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H30N6O/c1-7-30-18(5)20(14-26-30)15-29(6)25(32)21-13-22(19-11-9-16(3)10-12-19)27-24-23(21)17(4)28-31(24)8-2/h9-14H,7-8,15H2,1-6H3 |
InChI Key |
JDGQCYNMSLBTAT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CN(C)C(=O)C2=CC(=NC3=C2C(=NN3CC)C)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
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